Specific Scientific Field: Biochemistry and Microbiology
Application Summary: 2,6-Dihydroxypyridine is an intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans .
Methods of Application: The bacterium Arthrobacter nicotinovorans degrades nicotine to 2,6-dihydroxypyridine . This process involves the enzyme monooxygenase, which oxidizes the substrate by transferring one oxygen atom of O2 to the substrate .
Results or Outcomes: The product of the oxidase reaction was determined to be 2,3,6-tri-hydroxypyridine .
Specific Scientific Field: Cosmetic Chemistry
Application Summary: 2,6-Dihydroxypyridine has been investigated in an oxidation method of dyeing hair .
Methods of Application: The process utilizes 2,6-dihydroxypyridine as a coupling agent, and 2,4,5,6-tetraaminopyrimidine as a primary intermediate .
Results or Outcomes: This oxidation method intensifies the color of the dyed hair for several days .
Specific Scientific Field: Environmental Science and Microbiology
Application Summary: During the degradation of the organophosphate pesticide chlorpyrifos, a newly identified intermediate 2,6-dihydroxypyridine was detected .
Methods of Application: The study revealed that the organophosphate hydrolase (opdH) gene was responsible for chlorpyrifos degradation, and the opdH-enzyme was located intracellularly .
Results or Outcomes: The presence of 2,6-dihydroxypyridine as an intermediate was confirmed through TLC/HPLC/LCMS analysis .
2,6-Dihydroxypyridine is an organic compound with the molecular formula . It appears as a colorless solid and is categorized as an alkaloid. This compound plays a significant role as an intermediate in the degradation of nicotine, particularly in the bacterium Arthrobacter nicotinovorans . Its structure allows it to exist in various tautomeric forms, with solvent-dependent distributions observed in different environments such as ethanol and water .
2,6-Dihydroxypyridine exhibits notable biological activity primarily linked to its role in nicotine degradation. The compound is utilized by specific bacteria to process nicotine, highlighting its ecological significance. Additionally, it has been investigated for potential applications in hair dyeing processes due to its ability to act as a coupling agent .
Synthesis of 2,6-dihydroxypyridine can be achieved through various methods:
The applications of 2,6-dihydroxypyridine extend across several fields:
Studies exploring the interactions of 2,6-dihydroxypyridine focus on its enzymatic reactions and metabolic pathways. The enzyme responsible for its hydroxylation shows specificity for this compound and is inhibited by structurally similar compounds like 2,3-dihydroxypyridine . Further research into its interactions with other biological molecules could provide insights into its broader biological roles.
Several compounds share structural similarities with 2,6-dihydroxypyridine. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
2-Hydroxypyridine | 0.85 | Contains only one hydroxyl group |
3-Hydroxypyridine | 0.85 | Hydroxyl group located at position three |
4-Hydroxypyridine | 0.85 | Hydroxyl group located at position four |
2,3-Dihydroxypyridine | 0.90 | Contains two hydroxyl groups at positions two and three |
2,6-Dimethoxypyridine | 0.80 | Contains methoxy groups instead of hydroxyl groups |
The uniqueness of 2,6-dihydroxypyridine lies in its dual hydroxyl groups located at positions two and six on the pyridine ring. This configuration enhances its reactivity and biological activity compared to other dihydroxypyridines .